molecular formula H6N2O3S B7798075 Ammonium sulfamate CAS No. 13765-36-1

Ammonium sulfamate

Cat. No. B7798075
Key on ui cas rn: 13765-36-1
M. Wt: 114.13 g/mol
InChI Key: GEHMBYLTCISYNY-UHFFFAOYSA-N
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Patent
US04233173

Procedure details

Using the procedure of P. Baumgarten, Ber., 6913, 2929-2937 (1936), diammonium imidodisulfate was prepared by adding 114 grams (1.0 mol) of ammonium sulfamate to 97 grams (1.0 mole) of sulfamic acid in a one liter beaker. The mixture was heated on a hot plate with constant mixing. At about 130° C. a stirrable slurry was obtained, and at about 155° C. an exothermic reaction began, forming a solid. When the solid cooled, it was dissolved in about 375 grams of 45 percent potassium hydroxide. Water was added to bring the total volume to 800 milliliters. The resulting solution was filtered and then heated under vacuum to expel ammonia. The solution was cooled and concentrated hydrochloric acid was carefully added to adjust the mixture to pH 7.5. The resulting precipitate was filtered yielding about 150 grams of dipotassium imidodisulfate.
Name
ammonium sulfamate
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
375 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([O-:3])[NH2:2].[NH4+:6].[S:7](=[O:11])(=[O:10])([OH:9])[NH2:8].O.[OH-].[K+:14]>>[S:1]([NH:2][S:7]([O-:11])(=[O:10])=[O:9])([O-:3])(=[O:5])=[O:4].[NH4+:8].[NH4+:6].[S:1]([NH:2][S:7]([O-:11])(=[O:10])=[O:9])([O-:3])(=[O:5])=[O:4].[K+:14].[K+:14] |f:0.1,4.5,6.7.8,9.10.11|

Inputs

Step One
Name
ammonium sulfamate
Quantity
114 g
Type
reactant
Smiles
S(N)([O-])(=O)=O.[NH4+]
Name
Quantity
97 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
375 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated on a hot plate with constant mixing
CUSTOM
Type
CUSTOM
Details
At about 130° C. a stirrable slurry was obtained
CUSTOM
Type
CUSTOM
Details
at about 155° C. an exothermic reaction
CUSTOM
Type
CUSTOM
Details
forming a solid
TEMPERATURE
Type
TEMPERATURE
Details
When the solid cooled
FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered
TEMPERATURE
Type
TEMPERATURE
Details
heated under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
ADDITION
Type
ADDITION
Details
concentrated hydrochloric acid was carefully added
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])NS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Type
product
Smiles
S(=O)(=O)([O-])NS(=O)(=O)[O-].[K+].[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 150 g
YIELD: CALCULATEDPERCENTYIELD 118.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04233173

Procedure details

Using the procedure of P. Baumgarten, Ber., 6913, 2929-2937 (1936), diammonium imidodisulfate was prepared by adding 114 grams (1.0 mol) of ammonium sulfamate to 97 grams (1.0 mole) of sulfamic acid in a one liter beaker. The mixture was heated on a hot plate with constant mixing. At about 130° C. a stirrable slurry was obtained, and at about 155° C. an exothermic reaction began, forming a solid. When the solid cooled, it was dissolved in about 375 grams of 45 percent potassium hydroxide. Water was added to bring the total volume to 800 milliliters. The resulting solution was filtered and then heated under vacuum to expel ammonia. The solution was cooled and concentrated hydrochloric acid was carefully added to adjust the mixture to pH 7.5. The resulting precipitate was filtered yielding about 150 grams of dipotassium imidodisulfate.
Name
ammonium sulfamate
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
375 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([O-:3])[NH2:2].[NH4+:6].[S:7](=[O:11])(=[O:10])([OH:9])[NH2:8].O.[OH-].[K+:14]>>[S:1]([NH:2][S:7]([O-:11])(=[O:10])=[O:9])([O-:3])(=[O:5])=[O:4].[NH4+:8].[NH4+:6].[S:1]([NH:2][S:7]([O-:11])(=[O:10])=[O:9])([O-:3])(=[O:5])=[O:4].[K+:14].[K+:14] |f:0.1,4.5,6.7.8,9.10.11|

Inputs

Step One
Name
ammonium sulfamate
Quantity
114 g
Type
reactant
Smiles
S(N)([O-])(=O)=O.[NH4+]
Name
Quantity
97 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
375 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated on a hot plate with constant mixing
CUSTOM
Type
CUSTOM
Details
At about 130° C. a stirrable slurry was obtained
CUSTOM
Type
CUSTOM
Details
at about 155° C. an exothermic reaction
CUSTOM
Type
CUSTOM
Details
forming a solid
TEMPERATURE
Type
TEMPERATURE
Details
When the solid cooled
FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered
TEMPERATURE
Type
TEMPERATURE
Details
heated under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
ADDITION
Type
ADDITION
Details
concentrated hydrochloric acid was carefully added
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])NS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Type
product
Smiles
S(=O)(=O)([O-])NS(=O)(=O)[O-].[K+].[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 150 g
YIELD: CALCULATEDPERCENTYIELD 118.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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